molecular formula C14H10 B1204595 Diphenylacetylene CAS No. 501-65-5

Diphenylacetylene

Cat. No. B1204595
CAS RN: 501-65-5
M. Wt: 178.23 g/mol
InChI Key: JRXXLCKWQFKACW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenylacetylene synthesis often involves the catalytic dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetraphenylethane or the coupling of iodobenzene derivatives under palladium catalysis. The synthesis pathways are designed to yield a highly pure product, leveraging the acetylenic bond's reactivity for further functionalization (Weber et al., 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic studies reveal diphenylacetylene's linear structure, characterized by a triple bond between the central carbon atoms. This triple bond imparts rigidity and planarity to the molecule, influencing its chemical reactivity and physical properties. The electron distribution within the molecule has been mapped, showing significant π-electron delocalization contributing to its stability and reactivity (Ban et al., 1973).

Chemical Reactions and Properties

Diphenylacetylene participates in a variety of chemical reactions, including addition reactions (hydrogenation, halogenation), nucleophilic additions (hydroboration-oxidation), and cycloadditions. Its triple bond acts as a reactive site for catalyst-induced reactions, enabling the synthesis of polymers, cycloadducts, and functionally substituted derivatives. Notably, its reaction with palladium complexes under carbon monoxide pressure exemplifies its role in carbonylation chemistry, forming complex organic structures (Hong et al., 1990).

Physical Properties Analysis

The physical properties of diphenylacetylene, including its melting point, boiling point, and solubility, are closely tied to its molecular structure. Its linear shape and planarity contribute to its solid-state packing, influencing its melting and boiling points. Diphenylacetylene exhibits distinct photophysical properties, showing fluorescence under specific conditions due to its π-conjugated system. This fluorescence is utilized in various applications, ranging from sensing to materials science (Jim et al., 2011).

Chemical Properties Analysis

The chemical properties of diphenylacetylene are largely defined by its acetylenic bond, which is both a site of reactivity and a source of stability. This bond allows for the formation of π-complexes with transition metals, facilitating reactions that are central to organic synthesis and industrial processes. Studies on its reactivity have shown how substituents on the phenyl rings influence its behavior in reactions, offering insights into the design of molecules for specific functions (Jones et al., 2010).

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Diphenylacetylene can be polymerized using specific catalysts to create polymers like poly(diphenylacetylene). These polymers exhibit unique properties such as high yield, insolubility, and varied structural forms, which are useful in material science. The electrical conductivity and paramagnetic properties of these polymers have also been described (Masuda, Kawai, Ohtori, & Higashimura, 1979).
  • Chemical Synthesis and Applications :

    • Diphenylacetylene plays a role in the carbolithiation process, which is a method to stereoselectively synthesize complex molecules like (Z)-tamoxifen, a significant compound in medicinal chemistry (McKinley & O’Shea, 2006).
    • It can be used in nickel-catalyzed transfer semihydrogenation and hydroamination reactions, serving as an intermediate in the synthesis of various organic compounds (Reyes-Sánchez et al., 2011).
  • Material Science and Scintillator Applications :

    • As an organic scintillator material, diphenylacetylene shows promise for fast neutron detection. Its solubility, crystal structure, and optical properties have been extensively studied for such applications (Purushothaman, Durairaj, Mani, & Kalainathan, 2021).
  • Photophysical Properties :

    • Diphenylacetylene derivatives exhibit interesting photophysical properties, including fluorescence emission and life time, which are valuable in the field of photophysics and photochemistry (Szyszkowska, Czaplewski, & Wiczk, 2017).
  • Liquid Crystallinity and Optical Anisotropy :

    • Poly(diphenylacetylene)s show remarkable properties like liquid crystallinity, fluorescence emission, and chirality, making them suitable for applications in sensors and actuators (Jin & Kwak, 2017).
  • Electronic and Molecular Properties :

    • The role of the triple bond in diphenylacetylene crystals has been studied, revealing insights into molecular electronics. The flexibility of the molecule allows for various packing conformations, which is important for electronic applications (Thomas, Lakshmi, Pati, & Kulkarni, 2006).
  • Raman Probes for Plant Cells :

    • Diphenylacetylene derivatives have been developed as novel Raman imaging probes for living plant cells, demonstrating high sensitivity and low cytotoxicity (Midorikawa et al., 2020).
  • Gas Permeation Properties :

properties

IUPAC Name

2-phenylethynylbenzene
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InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRXXLCKWQFKACW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2
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Molecular Formula

C14H10
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Related CAS

25989-14-4
Record name Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer
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DSSTOX Substance ID

DTXSID4060109
Record name Benzene, 1,1'-(1,2-ethynediyl)bis-
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Molecular Weight

178.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS]
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Product Name

Diphenylacetylene

CAS RN

501-65-5
Record name Diphenylacetylene
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Record name DIPHENYLACETYLENE
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Record name Diphenylacetylene
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Synthesis routes and methods I

Procedure details

To an ethanol solution (3 ml) containing iodobenzene (102 mg), phenylacetylene (56.1 mg), and potassium carbonate (138 mg) the mesh catalyst precursor (12 mm by 14 mm, wire diameter of 0.1 mm, opening of 0.154 mm) prepared in Example 3 was added to be heated for 12 hours at 80° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol to be taken off from the mixture. The solvent was distilled away from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane) to give an intended product, diphenylacetylene with 15% yield.
Quantity
102 mg
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56.1 mg
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138 mg
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step One
Yield
15%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The relevant reactions are shown in equations below. the first step, hydrogenation of the triple bond to form an olefin, can give two isomeric products, designated cis or trans depending on the orientation of the substituents about the double bond. These molecules can be further hydrogenated to the saturated product as also shown in such equations ##STR5## The palladium-loaded pyridyl catalyst of Example 6 hydrogenated diphenylacetylene under only 50 psig pressure of H2 : an ethanol solution of the substrate was 100% converted to a product mixture consisting of 80.7% cis-stilbene, 16.1% trans-stilbene, and 3.2% 1,2-diphenylethane. The low pressure used in this experiment made it difficult to monitor the course of the reaction, for the pressure gauge on the Parr bomb is not very sensitive or accurate in this regime. No pressure decrease was observed when the reaction mixture was stirred at room temperature for 3 hrs. and upon warming to 80° C. the pressure increased to 60 psig (the ideal gas law predicts 59 psig if no reaction occurred). No pressure increase was observed when the temperature was next raised to 100° C., and it remained steady on holding the reactor at this temperature for 1 hr. Upon cooling to room temperature the pressure was found to be 35 psig; it thus appears that the reaction occurred during the warming from 80° C.
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Synthesis routes and methods IV

Procedure details

To a dry, round bottom flask was charged 0.43 mol 3,5-difluorobenzyl-bromide and 300 ml anhydrous tetrahydrofuran. The mixture was cooled under nitrogen atmosphere to 0° C. at which time a solution of 0.54 mol allylmagnesiumchloride in 270 ml tetrahydrofuran was slowly added keeping the temperature at 0° C. After allowing to warm to room temperature and stirring until completion (20 hours), the reaction was quenched with an excess of diluted hydrochloric acid. The organic layer was separated, and the aqueous layer extracted twice with petroleum spirits (2×75 ml). The organic layers were combined, washed with water (2×75 ml) and dried over anhydrous sodium sulphate. Removal of the solvent yielded 68 g of the title compound as a pale oil.
Quantity
0.43 mol
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reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a dry 10 mL Schlenk-tube, which has been flooded with argon, [Mo(≡N)(OSiPh3)3(phen)].0.5 toluene (58.8.0 μmol, 68.3 mg) and dried CuCl2 (58.8 μmol, 7.9 mg) were suspended in 2.5 mL of toluene. After addition of 1-phenyl-1-propine (588 μmol, 68.3 mg), the reaction solution was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column (2 cm). The filtrate was concentrated and the residue was purified by column chromatography (hexane). 41.0 mg of tolane (78%) were isolated as a white solid, the spectroscopic and analytical data of which were identical to those of a commercial sample. M.p.=59-61° C.
[Compound]
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
CuCl2
Quantity
7.9 mg
Type
reactant
Reaction Step One
Quantity
68.3 mg
Type
solvent
Reaction Step One
Quantity
68.3 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylacetylene
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Citations

For This Compound
20,300
Citations
WG Sly - Journal of the American Chemical Society, 1959 - ACS Publications
The configuration of dicobalt hexacarbonyl diphenylacetylene has been determined by X-ray crystal structure analysis and is reported at a preliminary stage of refinement. The crystals …
Number of citations: 320 pubs.acs.org
GN Schrauzer - Journal of the American Chemical Society, 1959 - ACS Publications
… A study of the reaction of diphenylacetylene with iron pentacarbonyl under ultraviolet … For the present study, diphenylacetylene was chosen as the acetylenic component. Asto the …
Number of citations: 124 pubs.acs.org
G Wu, AL Rheingold, SJ Geib, RF Heck - Organometallics, 1987 - ACS Publications
… -l,4-dimethoxybenzene with diphenylacetylene gave complex product mixtures and we were … Aryl bromides were very unreactive toward diphenylacetylene. cis-2Bromostyrene, on the …
Number of citations: 217 pubs.acs.org
GN Schrauzer, V Mayweg - Journal of the American Chemical …, 1962 - ACS Publications
… found to react with diphenylacetylene in toluene in a closed tube at 160 to produce large … if Ni(CO)4 or finely divided metallic nickel is refluxed with a solution of diphenylacetylene and …
Number of citations: 219 pubs.acs.org
G Levin, J Jagur-Grodzinski… - Journal of the American …, 1970 - ACS Publications
Diphenylacetylene (DPA) reacts instantly with sodium biphenylide (B·™, Na+) in hexamethylphosphor-amide (HMPA) and forms the radical ions DPA-. No further reduction takes …
Number of citations: 98 pubs.acs.org
J Saltiel, VKR Kumar - The Journal of Physical Chemistry A, 2012 - ACS Publications
A weak band at the tail of the known tolane (diphenylacetylene, DPA) fluorescence spectrum in several solvents is assigned to the forbidden 1 1 A u → 1 1 A g transition on the basis of …
Number of citations: 45 pubs.acs.org
LI Smith, HH Hoehn - Journal of the American Chemical Society, 1941 - ACS Publications
… of diphenylacetylene. The dilithium derivative VI was supposed to arise by addition of a dilithium derivative of diphenylacetylene to a partially reduced diphenylacetylene. Thus …
Number of citations: 112 pubs.acs.org
M Teraguchi, T Masuda - Macromolecules, 2002 - ACS Publications
The design and synthesis of novel functional polymers are essential to materials science, membrane science, and so forth. For instance, the development of efficient polymers as …
Number of citations: 124 pubs.acs.org
YJ Jin, G Kwak - Polymer Reviews, 2017 - Taylor & Francis
This review examines poly(diphenylacetylene)s (PDPAs) as a special class of conjugated polymers. Various properties of PDPAs, including liquid crystallinity, fluorescence (FL) …
Number of citations: 42 www.tandfonline.com
NF McKinley, DF O'Shea - The Journal of Organic Chemistry, 2006 - ACS Publications
Carbolithiation of diphenylacetylene can be exploited to generate (E)-1-lithio-1,2-diphenylalkyl-1-enes which can be reacted in situ with triisopropylborate to stereoselectively provide (E)…
Number of citations: 93 pubs.acs.org

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